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Compound of Interest

Compound Name: 4-Vinylbenzaldehyde

Cat. No.: B157712

This guide provides a comprehensive overview of the spectroscopic data for 4-
Vinylbenzaldehyde (also known as 4-formylstyrene), a valuable intermediate in organic
synthesis. The document is intended for researchers, scientists, and professionals in drug
development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data.

Data Presentation

The following tables summarize the key quantitative spectroscopic data for 4-
Vinylbenzaldehyde.

Table 1: *H NMR Spectroscopic Data for 4-Vinylbenzaldehyde
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Chemical Shift (8)

Coupling Constant

Multiplicit Assignment

ppm pRETY (J) Hz g

Aldehyde proton (-
9.97 Singlet - yeep (

CHO)

Aromatic protons
7.85 Doublet 8.2

(ortho to -CHO)

Aromatic protons
7.55 Doublet 8.2 .

(ortho to vinyl)

Vinylic proton (-
6.75 Doublet of Doublets 17.6, 10.9

CH=CH2)

Vinylic proton (trans to
5.90 Doublet 17.6

phenyl)

Vinylic proton (cis to
5.45 Doublet 10.9

phenyl)

Table 2: 3C NMR Spectroscopic Data for 4-Vinylbenzaldehyde

Chemical Shift (6) ppm

Assignment

191.9 Aldehyde Carbonyl (C=0)

140.5 Aromatic Carbon (C-CH=CHy2)

136.1 Aromatic Carbon (C-CHO)

135.9 Vinylic Carbon (-CH=CH2)

130.1 Aromatic Carbons (CH, ortho to -CHO)
127.0 Aromatic Carbons (CH, ortho to vinyl)
117.1 Vinylic Carbon (-CH=CHz)

Table 3: Infrared (IR) Spectroscopy Data for 4-Vinylbenzaldehyde
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Wavenumber (cm~?) Intensity Assignment

~3050 Medium Aromatic C-H Stretch

Aldehyde C-H Stretch (Fermi

~2820, ~2720 Medium

doublet)
~1700 Strong Aldehyde C=0 Stretch
~1600, ~1580 Medium-Strong Aromatic C=C Stretch
~1630 Medium Vinylic C=C Stretch

Vinylic C-H Bending (out-of-
~990, ~910 Strong

plane)

para-disubstituted Aromatic C-
~830 Strong

H Bending

Table 4: Mass Spectrometry (MS) Data for 4-Vinylbenzaldehyde

m/z Relative Intensity Assignment

132 High [M]* (Molecular lon)
131 Base Peak [M-H]*

103 Medium [M-CHO]*

77 Medium [CeHs]*

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for 4-
Vinylbenzaldehyde.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A solution of 4-Vinylbenzaldehyde (5-10 mg) is prepared in an
appropriate deuterated solvent (e.g., 0.5-0.7 mL of CDCI3) in a standard 5 mm NMR tube. A
small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
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 Instrumentation: Data is acquired on a 400 MHz (or higher) NMR spectrometer.

e 1H NMR Acquisition:
o The spectrometer is tuned and the magnetic field is shimmed to achieve homogeneity.
o A standard one-pulse *H NMR experiment is performed.

o Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a
relaxation delay of 1-5 seconds. Typically, 8-16 scans are co-added to improve the signal-
to-noise ratio.

e 13C NMR Acquisition:

o A proton-decoupled 3C NMR experiment is performed.

o Alarger number of scans (e.g., 1024 or more) is typically required due to the low natural
abundance of 13C.

o The spectral width is set to encompass the expected range of carbon chemical shifts (0-
200 ppm).

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent
peak or TMS.

2.2 Infrared (IR) Spectroscopy
e Sample Preparation:

o Neat Liquid: A drop of liquid 4-Vinylbenzaldehyde is placed between two salt plates (e.g.,
NaCl or KBr) to form a thin film.

o Solution: A dilute solution (1-5%) of the compound is prepared in a suitable solvent (e.g.,
CCla or CS2) and placed in a liquid IR cell.

e Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.
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o Data Acquisition:

o

A background spectrum of the salt plates (or the solvent-filled cell) is recorded.

[¢]

The sample is placed in the beam path and the sample spectrum is recorded.

[¢]

The instrument software automatically subtracts the background from the sample
spectrum to produce the final IR spectrum.

[¢]

Typically, 16-32 scans are co-added to obtain a high-quality spectrum in the range of
4000-400 cm~1.

2.3 Mass Spectrometry (MS)

o Sample Preparation: A dilute solution of 4-Vinylbenzaldehyde is prepared in a volatile
organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 pg/mL to
10 pg/mL.

 Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for
sample introduction and separation, is used. Electron lonization (El) is a common ionization
technique for this type of molecule.

o Data Acquisition:

o The sample is introduced into the ion source where it is vaporized and bombarded with
high-energy electrons (typically 70 eV).

o The resulting positively charged ions and fragments are accelerated into the mass
analyzer (e.g., a quadrupole).

o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
o The detector records the abundance of each ion, generating the mass spectrum.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-Vinylbenzaldehyde.
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Workflow for Spectroscopic Analysis

 To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of 4-Vinylbenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b157712#spectroscopic-data-nmr-ir-mass-spec-of-4-
vinylbenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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